molecular formula C22H22FN3O3 B5186113 1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B5186113
M. Wt: 395.4 g/mol
InChI Key: LVJGYLACSJJZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the 4-fluoro-2-methylphenyl group through a Friedel-Crafts acylation reaction, using 4-fluoro-2-methylbenzoyl chloride and aluminum chloride as the catalyst. The resulting intermediate is then subjected to a carbamoylation reaction with methyl isocyanate to form the carbamoyl group.

Finally, the propyl group is introduced through a nucleophilic substitution reaction using propylamine. The overall reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, leading to the formation of various derivatives.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Additionally, the compound can interact with various receptors and signaling pathways, modulating cellular processes such as inflammation and immune response. The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinolone derivatives: These compounds share the quinoline core and have similar biological activities, including antimicrobial and anticancer properties.

    Carbamoyl derivatives: These compounds contain the carbamoyl group and are known for their diverse biological activities, including enzyme inhibition and receptor modulation.

    Fluoroaromatic compounds: These compounds contain a fluorine-substituted aromatic ring and are known for their unique chemical properties, including increased stability and reactivity.

Properties

IUPAC Name

1-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-3-10-24-22(29)17-12-21(28)26(19-7-5-4-6-16(17)19)13-20(27)25-18-9-8-15(23)11-14(18)2/h4-9,11-12H,3,10,13H2,1-2H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGYLACSJJZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.